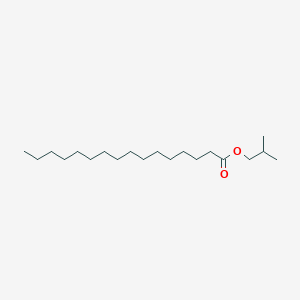
3-氟-L-酪氨酸
概述
描述
3-Fluoro-L-tyrosine is a fluorinated derivative of the amino acid tyrosine
科学研究应用
3-Fluoro-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorinated organic compounds.
Biology: Incorporated into proteins to study the effects of fluorination on protein structure and function.
Medicine: Investigated for its potential use in positron emission tomography (PET) imaging due to its ability to mimic natural tyrosine.
Industry: Utilized in the development of novel materials with enhanced properties due to the presence of fluorine
作用机制
The mechanism of action of 3-Fluoro-L-tyrosine involves its interaction with specific enzymes and proteins. It targets the protein superoxide dismutase [mn], mitochondrial, and can be incorporated into proteins in place of natural tyrosine. This incorporation can disrupt normal protein function and provide insights into the role of tyrosine in biological processes .
Similar Compounds:
- 2-Fluoro-L-tyrosine
- 4-Fluoro-L-tyrosine
- 5-Fluoro-L-tyrosine
Comparison: 3-Fluoro-L-tyrosine is unique due to its specific fluorination position, which can lead to different chemical and biological properties compared to other fluorinated tyrosine derivatives. For example, 2-Fluoro-L-tyrosine and 4-Fluoro-L-tyrosine may have different reactivity and incorporation efficiency in biological systems .
安全和危害
While handling 3-fluoro-L-tyrosine, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Avoid dust formation and use only under a chemical fume hood . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral .
未来方向
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
生化分析
Biochemical Properties
3-Fluoro-L-tyrosine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, including tyrosine phenol-lyase and superoxide dismutase. Tyrosine phenol-lyase catalyzes the reversible β-elimination of 3-fluoro-L-tyrosine to produce phenol, pyruvate, and ammonium . This interaction is significant for the synthesis of 3-fluoro-L-tyrosine and its derivatives. Additionally, 3-fluoro-L-tyrosine targets the mitochondrial protein superoxide dismutase, which is involved in protecting cells from oxidative stress .
Cellular Effects
3-Fluoro-L-tyrosine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to be transported by L-type amino acid transporters, such as LAT1 and LAT2, which are upregulated in certain cancer cells This selective transport can lead to the accumulation of 3-fluoro-L-tyrosine in tumor cells, making it useful for imaging and therapeutic applications
Molecular Mechanism
The molecular mechanism of 3-fluoro-L-tyrosine involves its interaction with specific biomolecules and enzymes. It binds to tyrosine phenol-lyase, facilitating the β-elimination reaction . Additionally, 3-fluoro-L-tyrosine targets superoxide dismutase in the mitochondria, potentially influencing the enzyme’s activity and cellular oxidative stress response
Dosage Effects in Animal Models
The effects of 3-fluoro-L-tyrosine vary with different dosages in animal models. Studies have shown that at lower doses, the compound can be safely used for imaging and biochemical studies without significant adverse effects . At higher doses, 3-fluoro-L-tyrosine may exhibit toxic effects, including disruptions in cellular metabolism and oxidative stress responses. It is crucial to determine the optimal dosage for specific applications to minimize potential toxicity.
Metabolic Pathways
3-Fluoro-L-tyrosine is involved in several metabolic pathways, including those related to amino acid metabolism and oxidative stress responses. The compound interacts with enzymes such as tyrosine phenol-lyase and superoxide dismutase, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells, highlighting the importance of understanding the compound’s role in various biochemical pathways.
Transport and Distribution
The transport and distribution of 3-fluoro-L-tyrosine within cells and tissues are mediated by specific transporters and binding proteins. The compound is primarily transported by L-type amino acid transporters, such as LAT1 and LAT2, which are highly expressed in certain cancer cells . This selective transport allows for the accumulation of 3-fluoro-L-tyrosine in target tissues, making it useful for imaging and therapeutic applications. The compound’s distribution within cells can also be influenced by its interactions with binding proteins and other cellular components.
Subcellular Localization
The subcellular localization of 3-fluoro-L-tyrosine is influenced by its interactions with targeting signals and post-translational modifications. The compound is known to localize within the mitochondria, where it interacts with superoxide dismutase This localization is significant for its role in modulating oxidative stress responses and cellular metabolism
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-L-tyrosine typically involves the fluorination of L-tyrosine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired position on the tyrosine molecule .
Industrial Production Methods: Industrial production of 3-Fluoro-L-tyrosine may involve enzymatic synthesis methods. Enzymes such as fluorinase can catalyze the formation of carbon-fluorine bonds, providing a more environmentally friendly and efficient route for large-scale production .
化学反应分析
Types of Reactions: 3-Fluoro-L-tyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorinated derivatives of dopa.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products:
Oxidation: Fluorinated dopa derivatives.
Reduction: Modified tyrosine derivatives with altered functional groups.
Substitution: Various substituted tyrosine derivatives depending on the reagents used.
属性
IUPAC Name |
(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIAUOZUUGXERI-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225227 | |
| Record name | 3-Fluorotyrosine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7423-96-3 | |
| Record name | 3-Fluoro-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorotyrosine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluoro-L-tyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04436 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Fluorotyrosine, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-hydroxy-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUOROTYROSINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/174NRG3M2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Yes, 3-F-Tyr can be incorporated into proteins in place of L-tyrosine by Bacillus sp. during the biosynthesis of iturin A and fengycin [, ]. This incorporation can lead to altered biological activity of these lipopeptides [, ].
A: Yes, 3-F-Tyr acts as a substrate analog for hIYD and impacts the enzyme's behavior [, ]. It influences the redox properties of the enzyme's FMN cofactor, promoting the formation of the neutral semiquinone form [, ]. This suggests that 3-F-Tyr's structure allows it to interact specifically with the active site and modulate hIYD's catalytic cycle.
ANone: The molecular formula of 3-F-Tyr is C9H10FNO3, and its molecular weight is 203.17 g/mol.
A: UV resonance Raman (UVRR) spectroscopy can be used to study the local environment of 3-F-Tyr within a protein []. The UVRR spectrum of 3-F-Tyr is highly sensitive to hydrogen bonding, making it a valuable tool for probing protein structure and dynamics []. Additionally, ¹⁹F NMR spectroscopy is a powerful tool for studying 3-F-Tyr incorporated into proteins [, , ]. Changes in the ¹⁹F NMR chemical shifts and relaxation rates can provide insights into protein-ligand interactions, protein dynamics, and conformational changes [, , ].
A: 3-F-Tyr often acts as a substrate analog for enzymes that typically utilize L-tyrosine [, , , , , , , ]. This is because the fluorine atom, while similar in size to hydrogen, has distinct electronic properties. These properties can alter the rates of specific reaction steps, such as proton abstraction or leaving group elimination [, ]. For instance, in TPL, 3-F-Tyr leads to an accumulation of the quinonoid intermediate, suggesting that the subsequent step of phenol elimination is slowed down [].
A: Yes, 3-F-Tyr has been shown to participate in an unusual reaction with the heme-dependent enzyme LmbB2 []. This enzyme, which typically hydroxylates L-tyrosine, can catalyze both C-H and C-F bond activation in 3-F-Tyr, leading to two distinct products []. This bifunctional reactivity highlights the potential of certain enzymes to catalyze non-natural transformations.
A: 3-F-Tyr serves as a valuable tool for studying enzyme mechanisms due to its unique properties. By analyzing kinetic isotope effects with labeled 3-F-Tyr, researchers can dissect individual steps in the catalytic cycles of enzymes like TPL []. 3-F-Tyr has also been used to probe the active site environment of enzymes like hIYD [, ] and as a precursor for the biosynthesis of fluorinated analogs of bioactive compounds [, ].
A: The presence of the α-methyl group in FAMT confers selectivity for the L-type amino acid transporter 1 (LAT1) over LAT2 []. This is in contrast to 3-F-Tyr and other tyrosine analogs without the α-methyl group, which are transported by both LAT1 and LAT2 []. This selectivity makes FAMT a promising candidate for developing tumor-imaging agents, as LAT1 is often upregulated in cancer cells.
A: Research on 3-F-Tyr and related fluorinated tyrosine analogs has progressed alongside advancements in bioorganic chemistry and enzymology. Early studies focused on the synthesis of 3-F-Tyr and its use as a probe for investigating enzyme mechanisms []. The development of techniques like fluorine NMR spectroscopy [, , ] and site-directed mutagenesis [, , ] further expanded the utility of 3-F-Tyr as a tool for studying protein structure, dynamics, and function. More recently, the discovery of enzymes capable of cleaving the C-F bond in 3-F-Tyr has opened up exciting avenues for biocatalysis and biotransformation [].
A: The study of 3-F-Tyr draws upon expertise from various scientific disciplines, including organic chemistry, biochemistry, biophysics, and molecular biology. The synthesis and characterization of 3-F-Tyr and its analogs rely on organic chemistry principles and techniques [, ]. Understanding the interactions of 3-F-Tyr with enzymes like TPL and hIYD necessitates knowledge of enzyme kinetics, catalytic mechanisms, and structural biology [, , , , , , , ]. The application of techniques like fluorine NMR spectroscopy and X-ray crystallography to study 3-F-Tyr-containing systems highlights the importance of biophysical tools in elucidating structure-function relationships [, , , ]. Finally, the use of 3-F-Tyr in precursor-directed biosynthesis exemplifies the intersection of bioorganic chemistry and microbiology [, ]. This collaborative approach, integrating expertise from multiple fields, is crucial for advancing our understanding of biological systems and developing novel applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



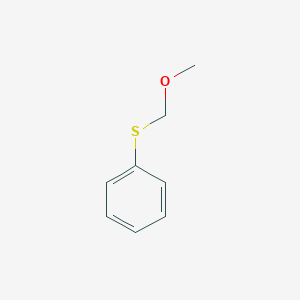
![Dibenzo[a,f]perylene](/img/structure/B85667.png)
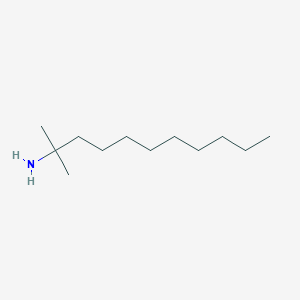

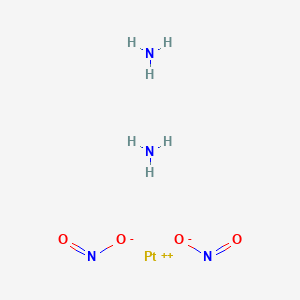
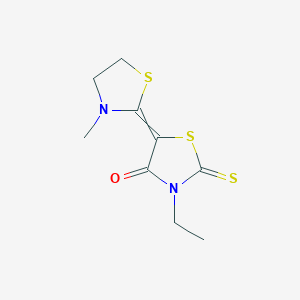
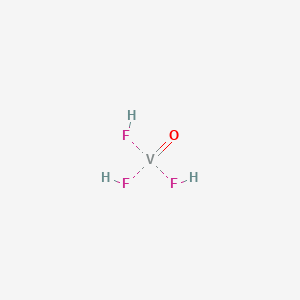

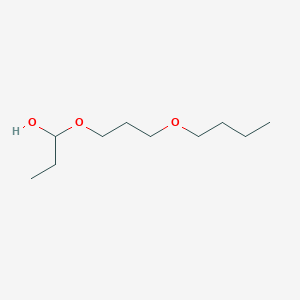
![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)
